molecular formula C7H16O3 B8714612 2,2-Diethoxypropan-1-ol CAS No. 84293-53-8

2,2-Diethoxypropan-1-ol

Cat. No.: B8714612
CAS No.: 84293-53-8
M. Wt: 148.20 g/mol
InChI Key: AQNARGNUGHUBMR-UHFFFAOYSA-N
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Description

2,2-Diethoxypropan-1-ol is a useful research compound. Its molecular formula is C7H16O3 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84293-53-8

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

2,2-diethoxypropan-1-ol

InChI

InChI=1S/C7H16O3/c1-4-9-7(3,6-8)10-5-2/h8H,4-6H2,1-3H3

InChI Key

AQNARGNUGHUBMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CO)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl pyruvate diethyl ketal (16.0 g, 0.084 moles) in ethyl ether (60 mL) was added dropwise during 30 min to a stirred solution of lithium aluminum hydride (1.90 g, 0.050 moles) in ethyl ether (150 mL). Next the mixture was stirred 1 h at room temperature under nitrogen atmosphere. Saturated solution of sodium sulfate (20 mL) was added and the mixture was stirred 15 min. Next the mixture was filtered, dried with anhydrous magnesium sulfate, and the solvent was distilled off. The residue was subjected to fractional vacuum distillation giving 9.5 g of pure 2,2-diethoxypropan-1-ol. NMR (d6-DMSO): 1.17 ppm (t, —CH3, ethyl (ketal), 6H), 1.31 ppm (s, —CH3—C—CH2OH, 3H), 3.37 ppm (q, —OCH2CH3, (ketal), 4H), 3.86 ppm (d, —CH2OH, 2H), 4.45 ppm (t, —OH, 1H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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